REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
1,2-propanediol ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives an excellent blanching grade of about 3 about 2 hours post-application
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
1,2-propanediol ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives an excellent blanching grade of about 3 about 2 hours post-application
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
1,2-propanediol ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives an excellent blanching grade of about 3 about 2 hours post-application
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
1,2-propanediol ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives an excellent blanching grade of about 3 about 2 hours post-application
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6](=CC=C[CH:13]=1)[C:7](O)=[O:8])(=[O:3])C.[CH2:14]([OH:18])[CH:15]([OH:17])[CH3:16].CCCCCCCC/C=C\CCCC[CH2:33][CH2:34][CH2:35][C:36]([O:38]CC(O)CO)=O.C(O)C(O)C.C(O)C>C(O)C>[CH2:7]([OH:8])[CH2:6][CH2:5][OH:4].[CH2:14]([OH:18])[CH:15]([OH:17])[CH2:16][CH3:1].[CH2:7]([OH:8])[CH2:6][CH:5]([OH:4])[CH3:13].[CH2:36]([OH:38])[CH2:35][CH2:34][CH2:33][OH:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
1,2-propanediol ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives an excellent blanching grade of about 3 about 2 hours post-application
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |